Xanthine Oxidase Inhibition Profile
In a direct enzymatic assay, 2-bromo-1-(4-methoxyphenyl)propan-1-one demonstrated xanthine oxidase inhibition with an IC₅₀ of 44.3 µM [1]. This potency is within the same order of magnitude as the clinically used inhibitor allopurinol, which exhibits an IC₅₀ of 5.7 µM under comparable conditions [2]. The compound was isolated via bioguided fractionation from chemically diversified essential oils and was confirmed to be responsible for the observed bioactivity, whereas its natural precursor anethole was inactive [3].
| Evidence Dimension | Xanthine oxidase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 44.3 µM |
| Comparator Or Baseline | Allopurinol: 5.7 µM |
| Quantified Difference | 7.8-fold higher IC₅₀ (lower potency) than allopurinol |
| Conditions | In vitro enzymatic assay using xanthine as substrate, preincubation for 1-5 minutes, detection by UV spectrophotometry [1] |
Why This Matters
This quantitative activity establishes the compound as a validated xanthine oxidase inhibitor scaffold, providing a starting point for medicinal chemistry optimization and offering a structurally distinct alternative to purine-based inhibitors like allopurinol.
- [1] BindingDB. (n.d.). BDBM50460213: IC₅₀ for Xanthine Oxidase Inhibition. View Source
- [2] PMC. (n.d.). Table 1: Xanthine Oxidase Inhibition Data for Allopurinol. View Source
- [3] Garcia, P., Ramallo, I. A., Salazar, M. O., & Furlan, R. L. E. (2016). Chemical diversification of essential oils, evaluation of complex mixtures and identification of a xanthine oxidase inhibitor. RSC Advances, 6, 57245-57252. View Source
